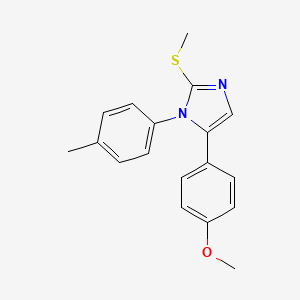
5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole, also known as MMPI, is a chemical compound that has been widely used in scientific research. MMPI is a member of the imidazole family and has a molecular weight of 356.47 g/mol.
Mécanisme D'action
The mechanism of action of 5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole is not fully understood. However, it is believed to inhibit the activity of certain enzymes, including matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. MMPs play a role in cell migration, angiogenesis, and tissue remodeling. Inhibiting MMP activity may have implications for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin. In immunology research, this compound has been shown to modulate the activity of certain proteins in the immune system, including cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole in lab experiments is its specificity for MMPs. This allows researchers to study the role of MMPs in various biological processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cells, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for 5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole research. One area of interest is the development of this compound as an anti-cancer drug. This compound has been shown to inhibit the growth of certain cancer cells, and further research may lead to the development of new cancer therapies. Another area of interest is the role of MMPs in neurological disorders. This compound has been shown to modulate the activity of certain neurotransmitters, and further research may lead to the development of new treatments for neurological disorders. Finally, this compound may have potential applications in immunology research, including the development of new immunotherapies for cancer and other diseases.
Méthodes De Synthèse
5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetic acid with thionyl chloride, followed by the reaction with methyl mercaptan, and finally the reaction with p-tolyl isocyanate. The product is then purified through recrystallization.
Applications De Recherche Scientifique
5-(4-methoxyphenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole has been used in a variety of scientific research fields, including cancer research, neuroscience, and immunology. This compound has been shown to inhibit the growth of certain cancer cells and can be used as a potential anti-cancer drug. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. This compound has also been used in immunology research to study the role of certain proteins in the immune system.
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-1-(4-methylphenyl)-2-methylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13-4-8-15(9-5-13)20-17(12-19-18(20)22-3)14-6-10-16(21-2)11-7-14/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLJYUWSBBMURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

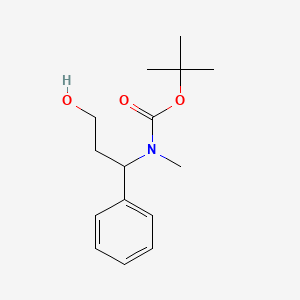

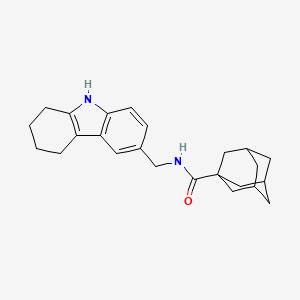
![1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2788102.png)
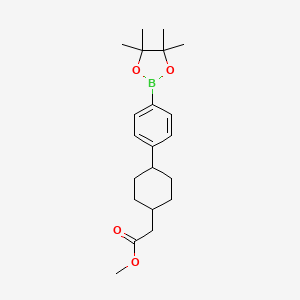
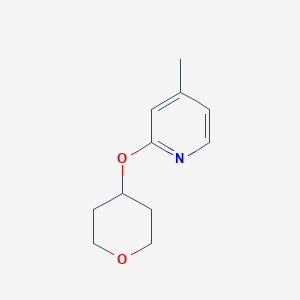
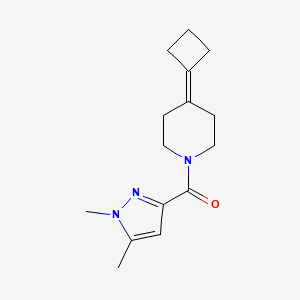
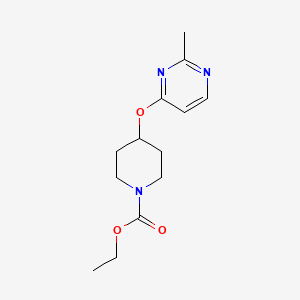
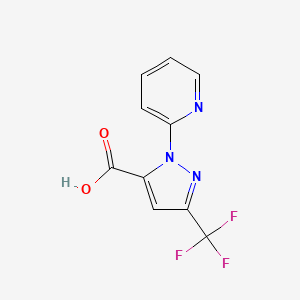
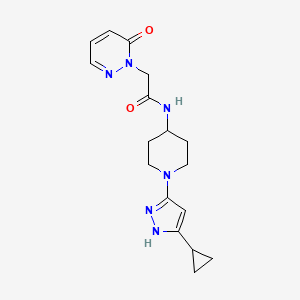
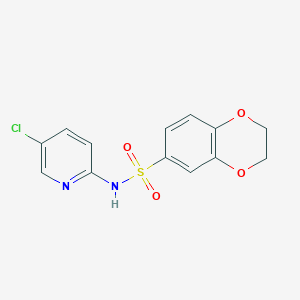
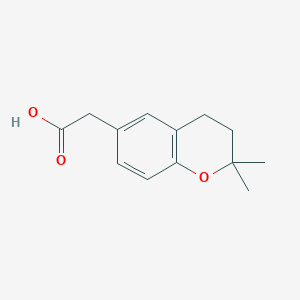
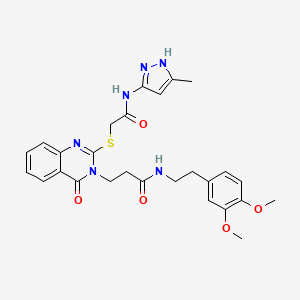
![N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B2788117.png)